B1164467 Lipoxin LC-MS Mixture

Lipoxin LC-MS Mixture

Cat. No.: B1164467
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of Lipoxin A₄ and B₄ Isomers

Lipoxin A₄ and Lipoxin B₄ represent positional isomers within the lipoxin family, each characterized by distinct molecular architectures that define their biological activities and analytical properties. Both compounds share the molecular formula C₂₀H₃₂O₅ with a molecular weight of 352.5 grams per mole, yet their structural differences result in unique chromatographic and mass spectrometric behaviors. The fundamental architectural framework of these compounds consists of a twenty-carbon eicosatetraenoic acid backbone containing three strategically positioned hydroxyl groups and four conjugated double bonds, which collectively contribute to their specialized biological functions as inflammatory resolution mediators.

Lipoxin A₄ exhibits a specific stereochemical configuration described as 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid. This molecular architecture features hydroxyl groups positioned at carbons 5, 6, and 15, with the carbon 5 and 15 hydroxyl groups maintaining S-configuration while the carbon 6 hydroxyl group adopts R-configuration. The double bond geometry alternates between E and Z configurations, creating a unique conjugated tetraene system that extends from carbon 7 to carbon 13. This specific arrangement of functional groups and geometric configurations results in distinct mass spectrometric fragmentation patterns, with characteristic transitions observed at mass-to-charge ratios of 351 to 115 during tandem mass spectrometry analysis.

Lipoxin B₄ demonstrates a related but distinct molecular architecture characterized as 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid. The positional differences between Lipoxin A₄ and Lipoxin B₄ are particularly evident in the placement of the second hydroxyl group, which occurs at carbon 14 in Lipoxin B₄ rather than carbon 6 as observed in Lipoxin A₄. The double bond system in Lipoxin B₄ spans from carbon 6 to carbon 12, with alternating E-Z-E-E geometry that creates a distinct conjugated tetraene structure. This architectural variation results in characteristic mass spectrometric fragmentation yielding primary transitions from 351 to 221 mass-to-charge units, providing clear analytical discrimination between the two isomers.

The structural complexity of both lipoxin isomers extends beyond their basic molecular formulas to encompass sophisticated three-dimensional conformations that influence their receptor binding properties and metabolic stability. Both compounds contain fourteen rotatable bonds that allow for significant conformational flexibility, while maintaining four hydrogen bond donor sites and five hydrogen bond acceptor sites that facilitate specific protein interactions. The topological polar surface area calculations for these compounds indicate significant hydrophilic character, which directly impacts their chromatographic retention behavior and extraction efficiency during analytical sample preparation procedures.

Epimeric Forms: 15(R)-Lipoxin A₄ and Aspirin-Triggered Derivatives

The epimeric derivatives of native lipoxins represent a specialized class of inflammatory resolution mediators distinguished by their unique biosynthetic origins and enhanced metabolic stability. 15(R)-Lipoxin A₄, also designated as aspirin-triggered Lipoxin A₄, maintains the fundamental molecular formula C₂₀H₃₂O₅ and molecular weight of 352.5 grams per mole but exhibits a critical stereochemical difference at the carbon 15 position. This epimeric form is characterized by the molecular structure 5S,6R,15R-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid, where the hydroxyl group at carbon 15 adopts R-configuration rather than the S-configuration observed in native Lipoxin A₄.

The biosynthetic pathway leading to 15(R)-Lipoxin A₄ formation involves aspirin-modified cyclooxygenase-2 enzymes, which introduce the 15R-hydroxyl residue to arachidonic acid precursors. This enzymatic modification occurs when cyclooxygenase-2 has been irreversibly acetylated by aspirin, resulting in altered product specificity that favors 15R-hydroxy product formation over the typical 15S-hydroxy products generated by unmodified lipoxygenase enzymes. The aspirin-triggered synthesis pathway represents a unique pharmacological mechanism whereby aspirin treatment redirects arachidonic acid metabolism toward the production of these enhanced anti-inflammatory mediators.

Clinical investigations have demonstrated that aspirin administration at doses as low as 81 milligrams daily can significantly increase plasma levels of 15(R)-Lipoxin A₄ in healthy human subjects. These studies revealed measurable increases in circulating levels from baseline values of approximately 2.6 nanograms per milliliter to 2.85 nanograms per milliliter following eight weeks of low-dose aspirin treatment. The nanomolar concentrations achieved through this pharmacological intervention fall within the range required for biological activity, as demonstrated through various experimental models examining inflammatory resolution and leukocyte function.

The enhanced metabolic stability of 15(R)-Lipoxin A₄ compared to its native counterpart represents a significant analytical advantage in liquid chromatography-mass spectrometry applications. This increased stability results from the altered stereochemistry at carbon 15, which renders the compound less susceptible to rapid enzymatic degradation by omega-oxidation pathways. Consequently, 15(R)-Lipoxin A₄ exhibits prolonged retention in biological systems and improved recovery during analytical extraction procedures, making it an ideal component for calibration mixtures and quality control standards.

Mass spectrometric analysis of 15(R)-Lipoxin A₄ reveals fragmentation patterns identical to native Lipoxin A₄, with characteristic transitions from 351 to 115 mass-to-charge units. This analytical similarity necessitates careful chromatographic separation or alternative analytical approaches to distinguish between the native and epimeric forms during quantitative analysis. The inclusion of both forms within the Lipoxin Liquid Chromatography-Mass Spectrometry Mixture enables comprehensive method development and validation for studies investigating both endogenous lipoxin production and aspirin-triggered lipoxin synthesis.

Arachidonic Acid as Precursor in LC-MS Calibration Standards

Arachidonic acid serves as the fundamental precursor molecule for all lipoxin species within the Lipoxin Liquid Chromatography-Mass Spectrometry Mixture, representing the starting point for the complex biosynthetic cascades that generate these specialized pro-resolving mediators. This essential fatty acid exhibits the molecular formula C₂₀H₃₂O₂ with a molecular weight of 304.5 grams per mole, and is systematically designated as (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid. The structural architecture of arachidonic acid features four methylene-interrupted double bonds in Z-configuration, creating a highly unsaturated twenty-carbon chain that serves as the substrate for multiple enzymatic transformation pathways.

The inclusion of arachidonic acid within the calibration mixture reflects its central role in lipoxin biosynthesis and provides analytical laboratories with the capability to monitor substrate availability alongside product formation. The biosynthetic transformation of arachidonic acid to lipoxin products involves sequential enzymatic reactions catalyzed by various lipoxygenase enzymes, with initial oxygenation events occurring at specific carbon positions to generate intermediate hydroperoxy and hydroxy derivatives. These intermediate compounds subsequently undergo further enzymatic modifications to yield the final trihydroxytetraene structures characteristic of mature lipoxin molecules.

Mass spectrometric analysis of arachidonic acid within the mixture utilizes characteristic fragmentation transitions from 303 to 205 mass-to-charge units, providing clear analytical discrimination from the lipoxin products. This fragmentation pattern results from the loss of specific carbon chain segments and facilitates accurate quantification even in complex biological matrices containing multiple arachidonic acid metabolites. The chromatographic behavior of arachidonic acid differs significantly from its lipoxin derivatives, with earlier elution times reflecting its lower polarity and reduced hydrogen bonding capacity compared to the trihydroxylated lipoxin structures.

Component Molecular Formula Molecular Weight (g/mol) Primary MS/MS Transition IUPAC Name
Lipoxin A₄ C₂₀H₃₂O₅ 352.5 351>115 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid
Lipoxin B₄ C₂₀H₃₂O₅ 352.5 351>221 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid
15(R)-Lipoxin A₄ C₂₀H₃₂O₅ 352.5 351>115 5S,6R,15R-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid
Arachidonic Acid C₂₀H₃₂O₂ 304.5 303>205 (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid

The analytical utility of including arachidonic acid extends beyond simple precursor monitoring to encompass comprehensive pathway analysis and metabolic flux studies. Research applications frequently require simultaneous quantification of substrate consumption and product formation to establish enzymatic activity profiles and metabolic capacity in various biological systems. The presence of arachidonic acid within the calibration mixture enables these complex analytical approaches while maintaining standardized analytical conditions across all measured components.

Storage and handling considerations for arachidonic acid within the mixture require particular attention due to its susceptibility to oxidative degradation. The highly unsaturated structure makes arachidonic acid vulnerable to auto-oxidation and enzymatic modification, necessitating storage under inert atmosphere conditions and low temperatures to maintain analytical integrity. The commercial Lipoxin Liquid Chromatography-Mass Spectrometry Mixture addresses these stability concerns through specialized packaging in amber ampules with argon-purged headspace and recommended storage at negative eighty degrees Celsius to prevent lipid oxidation and maintain long-term stability for analytical applications.

Properties

Origin of Product

United States

Scientific Research Applications

Analytical Methodology Development

The development of LC-MS methodologies has been pivotal in analyzing lipid mixtures, including lipoxins. These methods allow for detailed profiling of lipids associated with human health and disease.

  • Case Study: Profiling Oxylipins
    A robust LC-MS/MS method was developed for profiling oxylipins, enabling the quantitative evaluation of over 100 lipid mediators at low nanomolar levels. This method was applied to human plasma samples to monitor changes in eicosanoid levels post-cardiac surgery, demonstrating its utility in clinical settings .
Parameter Value
Detection LimitLow nanomolar levels
Sample TypeHuman plasma
ApplicationMonitoring eicosanoids post-surgery

Detection of Oxidative Stress

LC-MS techniques have been employed to detect oxidative stress in cellular models by identifying oxidized phospholipids. This application is crucial for understanding cellular responses to oxidative damage.

  • Case Study: Cellular Response Analysis
    Reversed-phase HPLC coupled with electrospray ionization mass spectrometry was used to analyze oxidized lipids in cells under oxidative stress, providing insights into lipid-mediated signaling pathways during inflammation.

Clinical Applications in Inflammatory Diseases

Lipoxins have shown promise in treating various inflammatory conditions, including multiple sclerosis and cardiovascular diseases.

  • Case Study: Multiple Sclerosis Treatment
    Research demonstrated that treatment with lipoxin A4 significantly reduced clinical symptoms in experimental autoimmune encephalomyelitis models, highlighting its potential as a therapeutic agent for multiple sclerosis. The study noted a reduction in T cell infiltration into the central nervous system and modulation of inflammatory responses .
Disease Treatment Outcome
Multiple SclerosisLipoxin A4Reduced T cell infiltration
Cardiovascular Disease15-epi-Lipoxin A4Improved cardiac function post-MI

Food Analysis

The application of LC-MS techniques extends to food analysis, where they are used to examine lipid profiles in food products, including those containing lipoxins.

  • Case Study: Lipid Analysis in Food Products
    LC-MS was utilized to analyze naturally occurring lipids in food items, demonstrating its sensitivity and ability to handle complex mixtures, which is essential for quality control and nutritional studies .

Proteomics, Metabolomics, and Lipidomics

Lipoxin LC-MS mixtures play a critical role in 'omics' technologies such as proteomics and metabolomics, providing structural and quantitative data essential for understanding disease mechanisms.

  • Case Study: Targeted Metabolomics Platform
    An optimized LC-MS method was developed for quantifying specialized pro-resolving mediators derived from omega-3 fatty acids alongside lipoxins. This platform allows simultaneous quantification of various lipid mediators, facilitating comprehensive metabolic profiling .

Comparison with Similar Compounds

Comparison with Similar Compounds and Analytical Standards

Lipoxins vs. Other Lipid Mediators

Lipoxins are distinct from other lipid mediators (e.g., prostaglandins, leukotrienes) in their anti-inflammatory and pro-resolving roles. Comparative studies highlight:

Parameter Lipoxins (e.g., LXA4, LXB4) Prostaglandins (e.g., PGE2) Leukotrienes (e.g., LTB4)
Biosynthesis 15-LOX/5-LOX transcellular synthesis Cyclooxygenase (COX) pathway 5-LOX pathway
Function Pro-resolving, anti-inflammatory Pro-inflammatory, vasodilation Pro-inflammatory, chemotaxis
LC-MS Detectability High (ng/ml range) Moderate (pg/ml range) High (pg/ml range)
Key References

Lipoxin quantification via LC-MS is superior to enzyme-linked immunosorbent assays (ELISAs), which often overestimate levels due to cross-reactivity with structurally similar mediators .

Analytical Performance: LC-MS vs. GC-MS

Lipoxin LC-MS Mixture is tailored for LC-MS workflows, but gas chromatography-mass spectrometry (GC-MS) is also used for lipid mediator analysis. Key differences:

Parameter LC-MS GC-MS
Sample Prep Minimal derivatization required Requires derivatization for volatility
Sensitivity 30 pg/ml (LXA4) 50 pg/ml (LXA4)
Specificity High (MS/MS fragmentation) Moderate (limited isomer resolution)
Thermal Stability Suitable for heat-labile compounds Limited to volatile/stable analytes
Applications Complex biological matrices Purified lipid extracts

LC-MS/MS is preferred for lipoxins due to their thermal instability and the need for isomer-specific detection (e.g., differentiating 15-HETE from 5-HETE) .

Comparison with Commercial LC-MS Standards

The this compound outperforms generic lipid standards in specificity and reproducibility:

Parameter This compound Generic PUFA Mixtures
Components AA, 15-HETE, 5-HETE, LXA4, LXB4 Mixed PUFAs (e.g., EPA, DHA)
Concentration 100 ng/ml (each analyte) Variable (often µg/ml)
Matrix Compatibility Validated for plasma/serum Requires matrix-specific optimization
Oxidation Control Argon-purged packaging No specialized stabilization

Studies using this mixture have demonstrated robust detection of lipoxins in ocular hypertension models, where 15-HETE levels decreased by 40% (p<0.01) and 5-HETE increased by 60% (p<0.001) compared to controls .

Key Research Findings

  • Sensitivity : LC-MS/MS detected lipoxin A4 at 30 pg/ml in macrophage cultures, whereas ELISA overestimated levels by 200% due to cross-reactivity .
  • Biological Relevance : In endometriosis models, LC-MS/MS revealed that lipoxin A4 (10 nM) downregulated NF-κB and interleukin-8 by 50%, synergizing with estradiol to modulate inflammation .
  • Dysregulation in Disease : Ocular hypertension reduced retinal 15-HETE by 35% (p<0.05), highlighting lipoxin pathway disruption as a therapeutic target .

Preparation Methods

Component Specifications

CompoundFormula WeightMS/MS TransitionRole in Mixture
Lipoxin A4352.50351→115Anti-inflammatory mediator
Lipoxin B4352.50351→221Neutrophil recruitment inhibitor
15(R)-Lipoxin A4352.50351→115Aspirin-triggered LX analog
Arachidonic Acid304.50303→205Biosynthetic precursor

The mixture is formulated in acetonitrile:methanol (1:1) with 0.1% formic acid to enhance ionization efficiency during LC-MS analysis. Argon purging of ampules prevents oxidative degradation, while storage at -80°C ensures ≥5-year stability.

Gravimetric-Volumetric Preparation Protocol

Cayman Chemical's manufacturing process combines gravimetric and volumetric techniques to achieve ±10% concentration accuracy:

Neat Standard Preparation

  • Primary Standards :

    • Individual lipoxins and AA are synthesized via enzymatic oxygenation of AA using recombinant 5-LO/15-LO systems.

    • 15-epi-LXA4 is produced through aspirin-triggered COX-2 mediated conversion of AA to 15(R)-HETE, followed by 5-LO metabolism.

  • Purity Assessment :

    • High-performance liquid chromatography (HPLC) with UV detection at 270 nm confirms ≥98% purity for all components.

    • Residual solvent analysis via gas chromatography ensures <0.1% acetonitrile/methanol carryover.

Solution Formulation

StepProcedureCritical Parameters
1Dissolve neat standards in methanolNitrogen atmosphere, 4°C mixing
2Combine components in acetonitrile:methanol1:1 ratio, 0.1% formic acid
3Argon sparging (3 cycles, 10 psi)Residual O₂ <50 ppm
4Ampule sealing under argonHeadspace: 5% of total volume

This protocol yields a 1 mL solution with component concentrations ranging from 1-10 ng/μL, optimized for LC-MS detection limits.

Synthetic Approaches for Lipoxin Analogues

Recent advancements in LX analogue synthesis inform mixture preparation strategies:

LC-MS Analytical Validation

Chromatographic Conditions

ParameterSpecification
ColumnWaters CORTECS C18, 2.1×100mm, 1.6μm
Mobile Phase AH₂O + 0.1% formic acid
Mobile Phase BAcetonitrile:methanol (1:1)
Flow Rate400 μL/min
Gradient20-98% B over 25 min

These conditions achieve baseline separation of all mixture components with retention time precision <0.5% RSD.

Mass Spectrometric Parameters

  • Ionization Mode : Negative electrospray (-ESI)

  • Source Parameters :

    • Capillary Voltage: 2.8 kV

    • Source Temperature: 150°C

    • Desolvation Gas: 800 L/hr

Multiple reaction monitoring (MRM) transitions are optimized to avoid isobaric interference from biological matrices.

ApproachEffect
Argon overlayReduces oxidation rate by 92%
-80°C storageDecreases hydrolysis rate 100-fold
Amber glassBlocks UV-induced degradation (λ <450nm)

Accelerated stability testing (25°C/60% RH) confirms ≤5% degradation over 6 months when stored properly.

Analytical Challenges and Mitigation

Matrix Effects in Biological Samples

Plasma phospholipids co-eluting with LXs suppress ionization by 30-50%. Solid-phase extraction using Oasis HLB cartridges recovers >85% of analytes while removing 99% of phospholipids.

Sensitivity Limitations

Current LC-MS/MS platforms achieve lower limits of quantification (LLOQ):

CompoundLLOQ (pg/mL)CV%
LXA45.212.3
15-epi-LXA46.814.1
LXB47.515.8

These values necessitate 1:10 sample enrichment for physiological concentration detection.

Emerging Preparation Technologies

Microfluidic Synthesis

Lab-on-chip systems enable:

  • On-demand LX mixture preparation

  • 50% reduction in solvent consumption

  • Real-time MS feedback for concentration adjustment

Stable Isotope-Labeled Standards

13C20 ^{13}\text{C}_{20}-AA incorporation allows:

  • Isotope dilution mass spectrometry (IDMS) quantification

  • 99.8% deuterium-free labeling purity

  • <2% matrix effect variability

Q & A

Q. What are the critical steps in preparing biological samples for Lipoxin LC-MS analysis to ensure reproducibility?

Sample preparation must minimize lipid degradation and matrix interference. Key steps include:

  • Rapid quenching : Use liquid nitrogen or cold methanol to halt enzymatic activity .
  • Extraction : Employ organic solvents (e.g., methyl tert-butyl ether) to isolate lipoxins from phospholipids .
  • Reconstitution : Lyophilize samples and reconstitute in LC-MS-compatible solvents (e.g., acetonitrile/water with 0.1% formic acid) to enhance ionization efficiency .
  • Internal standards : Spike deuterated lipoxin analogs (e.g., d4-LXA4) to normalize matrix effects and quantify recovery rates .

Q. How do LC-MS parameters differentiate lipoxins from structurally similar lipid mediators (e.g., resolvins)?

Lipoxins are distinguished using:

  • Chromatographic separation : Optimize gradient elution (e.g., C18 columns with 5–95% acetonitrile/water) to resolve isobaric species .
  • Mass spectrometry : Use high-resolution MS (HRMS) in negative-ion mode to detect carboxylate anions (e.g., LXA4 at m/z 351.2) and confirm via MS/MS fragmentation (characteristic ions at m/z 115, 221) .
  • Retention time alignment : Cross-validate against synthetic standards to eliminate co-elution artifacts .

Q. What experimental controls are essential for validating lipoxin quantification in complex matrices?

  • Blank controls : Analyze solvent-only and matrix-only samples to identify background signals .
  • Calibration curves : Use serial dilutions of lipoxin standards (1 pg/mL–100 ng/mL) to assess linearity and limit of detection (LOD) .
  • Spike-recovery tests : Evaluate extraction efficiency by spiking known lipoxin amounts into biological matrices .

Advanced Research Questions

Q. How can multivariate statistics (e.g., PCA, PLS-DA) resolve contradictory lipidomics data in lipoxin studies?

Contradictions often arise from batch effects or biological variability. Mitigate via:

  • Data preprocessing : Align retention times with XCMS and normalize intensities using QC samples .
  • PCA : Identify outliers and batch effects in LC-MS datasets; use Pareto scaling to balance high/low-abundance features .
  • PLS-DA : Model class separations (e.g., inflamed vs. resolved tissues) and validate with permutation tests to avoid overfitting .
  • Robustness checks : Replicate findings in independent cohorts or orthogonal methods (e.g., immunoassays) .

Q. What strategies optimize untargeted lipidomics workflows for discovering novel lipoxin derivatives?

  • Data-dependent acquisition (DDA) : Prioritize MS/MS on precursors with intensity thresholds >1e4 and exclusion lists to reduce redundancy .
  • Ion mobility separation : Integrate collision cross-section (CCS) values to differentiate isomers (e.g., 15-epi-LXA4 vs. LXA4) .
  • Bioinformatic annotation : Use tools like LipidSearch or MS-DIAL with in-silico libraries to predict novel lipoxin structures .

Q. How do mixed-methods designs enhance mechanistic studies of lipoxin bioactivity?

Combine LC-MS quantification with in vitro functional assays:

  • Quantitative : Measure lipoxin concentrations in macrophage supernatants post-stimulation .
  • Qualitative : Use RNA-seq to profile pro-resolving gene networks (e.g., ALX/FPR2) and validate via siRNA knockdown .
  • Integration : Apply convergence models to correlate lipidomic and transcriptomic datasets, identifying key nodes in resolution pathways .

Q. What are the ethical and technical considerations for translational lipoxin studies involving human samples?

  • Ethical approval : Ensure IRB compliance for biospecimen collection (e.g., plasma, synovial fluid) .
  • Sample anonymization : Code identifiers to protect participant privacy .
  • Pre-analytical variables : Standardize collection protocols (e.g., anticoagulants, storage at -80°C) to avoid artifactual lipoxin degradation .

Q. How can ion suppression effects in LC-MS be mitigated during lipoxin analysis?

  • Chromatographic optimization : Increase retention time spacing between lipoxins and phospholipids .
  • Matrix cleanup : Use solid-phase extraction (SPE) with mixed-mode cartridges to remove salts and proteins .
  • Post-column infusion : Monitor suppression zones and adjust mobile phase additives (e.g., 0.01% acetic acid) .

Methodological Resources

  • Data analysis : XCMS , LipidSearch , and MetaboAnalyst .
  • Standards : Use deuterated lipoxins (Cayman Chemical) for quantification .
  • Guidelines : Follow NIH rigor criteria for experimental replication and transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.